Ethyl 3-cyano-3-(pyridin-4-yl)propanoate
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Description
Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate is a compound with the empirical formula C11H10N2O2 . It’s a solid substance .
Synthesis Analysis
A new heterocyclic compound ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate was designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material. It was obtained via a multiple synthesis route .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by IR, 1H NMR, and single crystal X-ray crystallography .Chemical Reactions Analysis
Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical and Chemical Properties Analysis
Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate is a solid substance . The molecular weight of this compound is 202.21 .Scientific Research Applications
Facile Synthesis of Polyfunctional Pyridines
Ethyl 3-cyano-3-(pyridin-4-yl)propanoate has been employed as a precursor in the facile one-pot synthesis of new polyfunctional pyrazolyl substituted and pyrazolofused pyridines. This process involves conjugate addition and direct addition reactions, leading to the formation of novel monocyclic pyridines, benzothiazole and benzimidazole-fused pyridines, and pyrazolo[5,4-b]pyridines in ethanolic solution. Such methodologies are valuable for creating compounds with potential pharmaceutical applications (Latif, Rady, & Döupp, 2003).
Structural Studies and Hydrogen Bond Formation
Research on this compound derivatives has also focused on their structural properties, particularly in the context of hydrogen bonding. Studies have been conducted to understand how these compounds form hydrogen bonds, which is crucial for designing drugs with improved efficacy and stability. For example, investigations into the polymorphism of certain derivatives have highlighted challenges in analytical and physical characterization due to their similar spectra and diffraction patterns, emphasizing the need for detailed structural analyses (Vogt, Williams, Johnson, & Copley, 2013).
Anticancer Activity and Molecular Synthesis
Some derivatives synthesized from this compound have shown promising anticancer activity. A notable study described the synthesis of thiazolo[3,2-a]pyridines via a multicomponent reaction, yielding compounds with significant anticancer potential across various cell lines. This highlights the importance of the compound in the development of new therapeutic agents (Altug et al., 2011).
Properties
IUPAC Name |
ethyl 3-cyano-3-pyridin-4-ylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)7-10(8-12)9-3-5-13-6-4-9/h3-6,10H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEILNCKUHDASEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C#N)C1=CC=NC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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